molecular formula C9H10N2 B12093656 (2-Amino-3-methylphenyl)acetonitrile

(2-Amino-3-methylphenyl)acetonitrile

Cat. No.: B12093656
M. Wt: 146.19 g/mol
InChI Key: QTYRTNRMFUZQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetonitrile, (2-amino-m-tolyl)-: is an organic compound with the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol . . This compound is characterized by the presence of an amino group and a methyl group attached to the benzene ring, along with a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aromatic Nitration and Amination: One common method involves the nitration of toluene to form nitrotoluene, followed by reduction to form aminotoluene.

    Aromatic Substitution:

Industrial Production Methods: Industrial production often involves the use of catalytic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to facilitate the desired reactions .

Mechanism of Action

Molecular Targets and Pathways: Acetonitrile, (2-amino-m-tolyl)- exerts its effects through interactions with various molecular targets, including enzymes and receptors. The specific pathways involved depend on the context of its use, such as in biochemical studies or pharmaceutical applications .

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2-(2-amino-3-methylphenyl)acetonitrile

InChI

InChI=1S/C9H10N2/c1-7-3-2-4-8(5-6-10)9(7)11/h2-4H,5,11H2,1H3

InChI Key

QTYRTNRMFUZQBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.